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Compound of Interest

Compound Name: CL-55

Cat. No.: B13441390

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of the
compound CL-55, also known as Fluorothiazinone (FT). The chemical name for this compound
is N-(2,4-difluorophenyl)-4-(3-ethoxy-4-hydroxybenzyl)-5-oxo-5,6-dihydro-4H-[1][2][3]-
thiadiazine-2-carboxamide. CL-55 is an antibacterial drug candidate that functions by inhibiting
the type Il secretion system (T3SS) in various Gram-negative bacteria, thereby acting as an
anti-virulence agent rather than a traditional bactericidal or bacteriostatic antibiotic[3][4][5]. This
novel mechanism of action makes it a compound of significant interest in combating antibiotic-
resistant infections.

Chemical Compound Data

The key properties of the CL-55 compound are summarized below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b13441390?utm_src=pdf-interest
https://www.benchchem.com/product/b13441390?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6733239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200362/
https://www.benchchem.com/product/b13441390?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200362/
https://www.mdpi.com/2079-6382/14/8/820
https://pubmed.ncbi.nlm.nih.gov/40868014/
https://www.benchchem.com/product/b13441390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13441390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Data

Compound Name CL-55, Fluorothiazinone (FT)

N-(2,4-difluorophenyl)-4-(3-ethoxy-4-
Full Chemical Name hydroxybenzyl)-5-oxo0-5,6-dihydro-4H-[1][2][3]-
thiadiazine-2-carboxamide

Molecular Formula C19H17F2N304S
Mechanism of Action Type Il Secretion System (T3SS) Inhibitor
Therapeutic Area Antibacterial (Anti-virulence)

Synthesis of CL-55: Experimental Protocol

The synthesis of CL-55 can be conceptualized as a multi-step process involving the formation
of a key 1,3,4-thiadiazine ring structure followed by functionalization. While the specific,
detailed protocol from the original developers is not publicly available, a representative
synthesis can be constructed based on established methods for creating similar 2,4-
disubstituted-4H-[1][2][3]-thiadiazine-5-ones. The logical workflow involves the synthesis of

precursor molecules followed by a cyclization reaction.

Logical Synthesis Workflow

The diagram below illustrates the conceptual workflow for the synthesis of CL-55, starting from

basic precursors to the final compound.
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Caption: Conceptual workflow for the synthesis of CL-55.

Representative Experimental Protocol

This protocol is a representative example based on general chemical principles for the
synthesis of 1,3,4-thiadiazine derivatives.

Step 1: Synthesis of the 1,3,4-Thiadiazine Core
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e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve a 2-hydrazinyl-N-phenyl-2-thioxoacetamide derivative (1.0 equivalent) in
a suitable solvent such as ethanol.

» Addition of Reagents: To this solution, add a base like triethylamine (1.2 equivalents)
followed by the dropwise addition of an appropriate halo-ester, for example, ethyl
chloroacetate (1.1 equivalents).

o Reaction: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the
reaction progress using Thin Layer Chromatography (TLC).

« |solation: After the reaction is complete, allow the mixture to cool to room temperature. The
resulting precipitate, the 1,3,4-thiadiazine intermediate, is collected by filtration, washed with
cold ethanol, and dried under vacuum.

Step 2: N-Alkylation to Form Final Product (CL-55)

e Reaction Setup: Suspend the synthesized 1,3,4-thiadiazine core (1.0 equivalent) in a polar
aprotic solvent such as dimethylformamide (DMF).

» Addition of Base: Add a suitable base, for instance, potassium carbonate (1.5 equivalents),
to the suspension and stir for 15-20 minutes at room temperature.

o Addition of Benzyl Halide: Slowly add the 3-ethoxy-4-hydroxybenzyl halide (e.g., bromide or
chloride) (1.1 equivalents) to the reaction mixture.

e Reaction: Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours, again
monitoring by TLC.

o Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water. The
crude product will precipitate out of the solution.

Purification of CL-55: Experimental Protocol

The crude CL-55 obtained from the synthesis requires purification to remove unreacted starting
materials, by-products, and other impurities. A standard purification workflow is outlined below.
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Purification Workflow
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Caption: General workflow for the purification of CL-55.

Detailed Purification Protocol
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e Initial Filtration: Collect the crude precipitate from the synthesis work-up by vacuum filtration.
Wash the solid sequentially with deionized water and a non-polar solvent like hexane to
remove residual aqueous and non-polar impurities.

e Recrystallization:

[e]

Transfer the crude solid to a clean Erlenmeyer flask.

o Add a minimal amount of a suitable hot solvent, such as ethanol or isopropanol, to
completely dissolve the solid.

o If the solid does not fully dissolve, add the solvent portion-wise while heating and stirring.
o Once dissolved, allow the solution to cool slowly to room temperature.

o For further precipitation, the flask can be placed in an ice bath.

o Collect the resulting crystals by vacuum filtration.

e Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50
°C) until a constant weight is achieved.

Quantitative Data and Characterization

The yield and purity of the synthesized CL-55 should be determined. The following table
presents hypothetical but realistic data for a successful synthesis.
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Parameter Result Method of Analysis

White to off-white crystalline

Appearance ] Visual Inspection
solid
Overall Yield 65-75% Gravimetric Analysis
) High-Performance Liquid
Purity >98%
Chromatography (HPLC)
Melting Point 237-239 °C (representative) Melting Point Apparatus
] ) Consistent with proposed 1H NMR, 3C NMR, Mass
Structural Confirmation
structure Spectrometry (MS)

Signaling Pathway Inhibition

CL-55's primary mechanism of action is the inhibition of the bacterial Type Il Secretion System
(T3SS), a complex apparatus used by many Gram-negative pathogens to inject virulence
factors into host cells. By blocking this system, CL-55 prevents the bacteria from causing
disease without killing them, which may reduce the selective pressure for resistance
development.
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Caption: Mechanism of action of CL-55 via T3SS inhibition.

This guide provides a comprehensive overview for the synthesis and purification of CL-55,
intended for an audience with a strong background in chemical and pharmaceutical sciences.
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The provided protocols are representative and may require optimization based on laboratory
conditions and available starting materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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CL-55 (Fluorothiazinone)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13441390%#cl-55-compound-synthesis-and-
purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b13441390?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6733239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6733239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200362/
https://www.mdpi.com/2079-6382/14/8/820
https://pubmed.ncbi.nlm.nih.gov/40868014/
https://pubmed.ncbi.nlm.nih.gov/40868014/
https://pubmed.ncbi.nlm.nih.gov/40868014/
https://www.benchchem.com/product/b13441390#cl-55-compound-synthesis-and-purification
https://www.benchchem.com/product/b13441390#cl-55-compound-synthesis-and-purification
https://www.benchchem.com/product/b13441390#cl-55-compound-synthesis-and-purification
https://www.benchchem.com/product/b13441390#cl-55-compound-synthesis-and-purification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13441390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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